5-Fluoro-6-methylbenzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methylbenzoxazole is a heterocyclic organic compound with the molecular formula C8H6FNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains a fluorine atom at the 5th position and a methyl group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Fluoro-6-methylbenzoxazole can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated and methylated reagents. For instance, the reaction of 2-amino-4-fluoro-5-methylphenol with formic acid under reflux conditions can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of catalytic systems to enhance yield and efficiency. Catalysts such as samarium triflate have been employed to facilitate the cyclization process in aqueous media, providing a greener and more efficient route to the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-methylbenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are commonly employed.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxidized benzoxazole compounds.
Coupling: Formation of biaryl compounds and other complex structures.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methylbenzoxazole has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly against lung carcinoma cells.
Biological Research: The compound has shown activity against various microbial strains, making it a candidate for antimicrobial research.
Material Science: It is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methylbenzoxazole involves its interaction with specific molecular targets. In anticancer research, it has been found to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of deoxythymidine monophosphate (dTMP), causing cytotoxicity in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2-methylbenzoxazole
- 6-Fluoro-2-methylbenzoxazole
- 5-Fluoro-2-methylbenzothiazole
Uniqueness
5-Fluoro-6-methylbenzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C8H6FNO |
---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
5-fluoro-6-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3 |
InChI-Schlüssel |
JJWZWQSBEJAZTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1F)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.